molecular formula C10H11N3 B11912311 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine

Cat. No.: B11912311
M. Wt: 173.21 g/mol
InChI Key: VYKNJOYIOUFDIK-UHFFFAOYSA-N
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Description

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine is a heterocyclic compound that belongs to the imidazo[1,5-a]pyridine family. These compounds are known for their unique chemical structures and versatile applications in various fields, including pharmaceuticals, materials science, and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine typically involves cyclocondensation reactions. One common method is the Mg3N2-assisted one-pot annulation strategy, which involves the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes . This method allows for the formation of imidazo[1,5-a]pyridines with excellent yields.

Industrial Production Methods

Industrial production methods for imidazo[1,5-a]pyridines often rely on scalable and efficient synthetic routes. These methods include cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . The choice of method depends on the desired yield, purity, and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., transition metals like copper) .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative cyclization can lead to the formation of various substituted imidazo[1,5-a]pyridines .

Mechanism of Action

The mechanism of action of 3-Cyclopropylimidazo[1,5-a]pyridin-1-amine involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of signaling pathways . The exact mechanism depends on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropylimidazo[1,5-a]pyridin-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Its cyclopropyl group adds to its stability and potential for diverse applications .

Properties

Molecular Formula

C10H11N3

Molecular Weight

173.21 g/mol

IUPAC Name

3-cyclopropylimidazo[1,5-a]pyridin-1-amine

InChI

InChI=1S/C10H11N3/c11-9-8-3-1-2-6-13(8)10(12-9)7-4-5-7/h1-3,6-7H,4-5,11H2

InChI Key

VYKNJOYIOUFDIK-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC(=C3N2C=CC=C3)N

Origin of Product

United States

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